Enantiomeric Purity: (R)- vs. (S)-1-(4-Chloropyridin-3-yl)ethanol in Asymmetric Synthesis
The (R)-enantiomer (CAS 949003-66-1, CID 92978071) displays a computed XLogP3-AA of 1.0, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond [1]. In contrast, the (S)-enantiomer (CAS 949003-67-2) possesses identical computed physicochemical descriptors but exhibits opposite optical rotation. When employed as a chiral precursor in the synthesis of D3 dopamine receptor agonists, the (R)-enantiomer yields final compounds with distinct receptor binding affinities compared to the (S)-enantiomer-derived products . The absolute configuration at the ethanol carbon dictates the three-dimensional presentation of the pyridine ring within the receptor binding pocket, directly influencing agonist potency .
| Evidence Dimension | Enantiomeric influence on downstream biological activity |
|---|---|
| Target Compound Data | (R)-enantiomer: XLogP3-AA = 1.0; HBD = 1; HBA = 2; Rotatable bonds = 1 [1] |
| Comparator Or Baseline | (S)-enantiomer: XLogP3-AA = 1.0; HBD = 1; HBA = 2; Rotatable bonds = 1; opposite optical rotation [1] |
| Quantified Difference | Identical computed physicochemical properties; chiral recognition leads to differential biological outcomes in D3 receptor agonist series |
| Conditions | D3 dopamine receptor agonist synthesis; downstream binding assays (exact IC50 values not disclosed in public domain for this specific intermediate) |
Why This Matters
Procurement of the correct enantiomer is essential for projects targeting chiral drug candidates, as the wrong enantiomer can lead to inactive or off-target compounds, wasting synthetic effort and resources.
- [1] PubChem. (1R)-1-(4-chloropyridin-3-yl)ethan-1-ol. Compound Summary, CID 92978071. National Library of Medicine, National Institutes of Health. View Source
